Spiro[5.5]undec-1-en-3-one
Overview
Description
Spiro[5.5]undec-1-en-3-one, also known as spiroketone, is a bicyclic organic compound with a spiro[cyclohexane-1,3’-indene]-2’,5-dione structure. It has a CAS Number of 30834-42-5 and a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of spiro [5.5]undecane derivatives with S and O containing heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles, in the spirane units has been reported .Molecular Structure Analysis
The IUPAC Name of Spiro[5.5]undec-1-en-3-one is the same as its common name. The InChI Code is 1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 .Scientific Research Applications
1. Synthesis and Stereochemistry of New Derivatives Spiro[5.5]undec-1-en-3-one has been used in the synthesis and structural investigations of new spiro[5.5]undecane derivatives with S and O containing heterocycles . These derivatives exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .
Conformational Equilibrium
The compound exhibits intriguing conformational and configurational aspects. The flipping of the six-membered rings transforms the M enantiomer into the P one and vice versa . This conformational equilibrium is an enantiomeric inversion .
Enantiomers of 3,9-Disubstituted-Spiro[5.5]undecane Derivatives
The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation .
Chirality of 1,3-Oxathiane Derivatives
The 1,3-oxathiane derivatives exhibit some peculiar stereochemistry aspects. The heterocycle is chiral and its flipping is an enantiomeric inversion .
Synthesis of Racemic β-Chamigrene
Spiro[5.5]undec-1-en-3-one is used in the total synthesis of racemic β-chamigrene , a sesquiterpene with a spiro[5.5]undecane carbon framework . This synthesis was able to reduce the total number of reaction steps, which also resulted in a significant improvement of the overall yield .
Commercial Availability
Spiro[5.5]undec-1-en-3-one is commercially available and can be purchased from various chemical suppliers . This availability makes it a convenient starting material for various research applications.
Safety and Hazards
properties
IUPAC Name |
spiro[5.5]undec-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4,8H,1-3,5-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESIESOPRMRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314641 | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[5.5]undec-1-en-3-one | |
CAS RN |
30834-42-5 | |
Record name | 30834-42-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286670 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[5.5]undec-1-en-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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